7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride
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Overview
Description
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyl group, two fluorine atoms, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the benzyl group, and incorporation of the fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
- 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Uniqueness
Compared to similar compounds, 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H18ClF2NO3 |
---|---|
Molecular Weight |
333.76 g/mol |
IUPAC Name |
7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17F2NO3.ClH/c16-15(17)12-7-18(6-11-4-2-1-3-5-11)9-14(15,13(19)20)10-21-8-12;/h1-5,12H,6-10H2,(H,19,20);1H |
InChI Key |
IWMVBMXXUPAKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2(F)F)(CN1CC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
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